3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol
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Overview
Description
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is an organic compound with the molecular formula C11H15NO It is a derivative of pentenol, featuring a pyridine ring attached to the pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of 3-methylpyridine and ethyl acetoacetate, followed by a series of addition, oximation, and esterification reactions . The reaction conditions are generally mild, and the yields are relatively high.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.
Scientific Research Applications
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol involves its interaction with specific molecular targets. For instance, it may act on olfactory receptors, leading to various physiological effects . The pathways involved include the activation of G-protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(fur-3-yl)-pent-1-en-3-ol: This compound has a similar structure but features a furan ring instead of a pyridine ring.
5-Bromopyridin-3-ol: This compound contains a bromine atom attached to the pyridine ring.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound has a cyclopentane ring instead of a pyridine ring.
Uniqueness
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is unique due to its specific structure, which combines a pyridine ring with a pentenol chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6311-88-2 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-ylpent-1-en-3-ol |
InChI |
InChI=1S/C11H15NO/c1-3-11(2,13)8-7-10-6-4-5-9-12-10/h3-6,9,13H,1,7-8H2,2H3 |
InChI Key |
FNZVVTPGMKRQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=N1)(C=C)O |
Origin of Product |
United States |
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